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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to measure glycine levels in biological samples after treatment with

LY2365109, a selective glycine transporter 1 (GlyT1) inhibitor.

Introduction
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is

responsible for the reuptake of glycine from the synaptic cleft, and its inhibition by LY2365109

leads to an increase in extracellular glycine concentrations.[1] This modulation of glycinergic

neurotransmission has potential therapeutic implications for central nervous system disorders,

including schizophrenia and epilepsy.[2][3][4] Accurate measurement of glycine levels in

various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies of

LY2365109.

This document outlines two primary methods for the quantification of glycine: a high-sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method and a more accessible High-

Performance Liquid Chromatography (HPLC) method with fluorescence detection. Additionally,

a commercially available fluorometric assay kit is described as a high-throughput alternative.

Data Presentation
The following table summarizes the reported effects of LY2365109 on glycine levels in

preclinical studies.
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9 Dose

Fold
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Glycine
Conc.
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Conc.

Referenc
e

Rat

Striatal

Microdialys

ate

10 mg/kg,

p.o.
~2-fold 1.52 µM 3.6 µM [3]

Rat

Cerebrospi

nal Fluid

(CSF)

10 mg/kg,

p.o.
~3-fold 10.38 µM 36 µM [3]

Mouse

Cerebrospi

nal Fluid

(CSF)

Dose-

dependent

Dose-

dependent

elevation

Not

specified

Not

specified

Signaling Pathway
The mechanism of action of LY2365109 involves the inhibition of the Glycine Transporter 1

(GlyT1), which is primarily expressed on astrocytes surrounding glutamatergic synapses. By

blocking GlyT1, LY2365109 prevents the reuptake of glycine from the synaptic cleft, leading to

an accumulation of extracellular glycine. This increased glycine concentration enhances the

activation of N-methyl-D-aspartate receptors (NMDARs), for which glycine acts as a co-agonist,

and can also modulate strychnine-sensitive glycine receptors (GlyRs).
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Mechanism of LY2365109 action.

Experimental Protocols
An overview of the experimental workflow for measuring glycine levels after LY2365109

treatment is presented below.
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Workflow for glycine measurement.
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Protocol 1: Quantification of Glycine by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of glycine in various

biological matrices.

1. Materials and Reagents

Glycine standard

Stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-glycine)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

10 kDa molecular weight cut-off (MWCO) spin filters

Autosampler vials

2. Sample Preparation

For plasma or CSF samples, thaw on ice.

To 100 µL of sample, add an appropriate amount of internal standard.

Deproteinize the sample by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute.

Incubate at -20°C for 20 minutes to precipitate proteins.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube. For samples with high protein content, it is

recommended to use a 10 kDa MWCO spin filter for deproteinization.[5]

Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the sample in 100 µL of the initial mobile phase.
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Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

LC System: Agilent 1200 series or equivalent

Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., Waters Acquity UPLC

BEH HILIC, 2.1 x 100 mm, 1.7 µm)

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Flow Rate: 0.4 mL/min

Gradient:

0-1 min: 95% B

1-3 min: 95% to 50% B

3-4 min: 50% B

4-4.1 min: 50% to 95% B

4.1-6 min: 95% B

Injection Volume: 5 µL

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

Glycine: Q1 m/z 76.1 -> Q3 m/z 30.1

¹³C₂,¹⁵N-glycine: Q1 m/z 79.1 -> Q3 m/z 32.1
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4. Data Analysis

Generate a standard curve by plotting the peak area ratio of glycine to the internal standard

against the concentration of the glycine standards.

Determine the concentration of glycine in the samples by interpolating their peak area ratios

from the standard curve.

Protocol 2: Quantification of Glycine by HPLC with
Fluorescence Detection
This method involves pre-column derivatization of glycine with a fluorescent tag, followed by

HPLC separation and detection.

1. Materials and Reagents

Glycine standard

Dansyl chloride

Acetone

Sodium bicarbonate buffer (100 mM, pH 9.5)

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate

Phosphoric acid

10 kDa MWCO spin filters

2. Sample Preparation and Derivatization

Prepare samples as described in Protocol 1, steps 1-6.

To 50 µL of the deproteinized supernatant, add 50 µL of sodium bicarbonate buffer.
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Add 100 µL of dansyl chloride solution (1.5 mg/mL in acetone).

Vortex and incubate at 60°C for 30 minutes in the dark.

After incubation, add 10 µL of 1 M HCl to stop the reaction.

Centrifuge at 10,000 x g for 5 minutes.

Transfer the supernatant to an autosampler vial.

3. HPLC Conditions

HPLC System: Agilent 1100 series or equivalent with a fluorescence detector

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)

Mobile Phase A: 50 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with

phosphoric acid

Mobile Phase B: Acetonitrile

Flow Rate: 1.0 mL/min

Gradient:

0-5 min: 10% B

5-20 min: 10% to 60% B

20-25 min: 60% B

25-26 min: 60% to 10% B

26-30 min: 10% B

Injection Volume: 20 µL

Fluorescence Detector: Excitation λ = 335 nm, Emission λ = 535 nm
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4. Data Analysis

Generate a standard curve by plotting the peak area of the dansylated glycine standards

against their concentrations.

Determine the concentration of glycine in the samples from the standard curve.

Protocol 3: Quantification of Glycine using a
Commercial Fluorometric Assay Kit
Commercially available glycine assay kits provide a convenient and high-throughput method for

glycine quantification. The following is a general protocol based on the principles of such kits

(e.g., from Abcam, Sigma-Aldrich).[5]

1. Materials

Glycine Assay Kit (containing assay buffer, probe, enzyme mix, developer, and glycine

standard)

96-well black, clear-bottom microplate

Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm)

10 kDa MWCO spin filters (recommended for proteinaceous samples)

2. Sample Preparation

Prepare samples as described in Protocol 1, steps 1-6.

It is recommended to test several dilutions of the sample to ensure the readings fall within

the standard curve range.

Bring the final volume of the sample to 50 µL with the provided assay buffer in each well.

3. Assay Procedure

Standard Curve Preparation: Prepare a series of glycine standards in the 96-well plate

according to the kit's instructions. A typical range might be 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well.
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Reaction Mix Preparation: Prepare a master reaction mix containing the assay buffer, probe,

enzyme mix, and developer as per the kit's protocol.

Reaction Incubation: Add 50 µL of the reaction mix to each well containing the standards and

samples. Mix well.

Incubate the plate for 30-60 minutes at room temperature, protected from light.

Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

4. Data Analysis

Subtract the blank (0 standard) reading from all standard and sample readings.

Plot the background-corrected fluorescence values of the standards against their

concentrations to generate a standard curve.

Determine the glycine concentration in the samples from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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